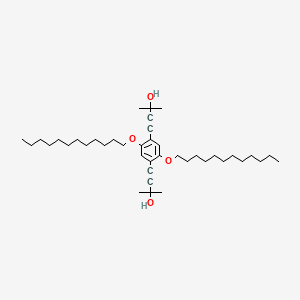
1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two 3-hydroxy-3-methyl-1-butynyl groups and two dodecyloxy groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
The synthesis of 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological activities.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, thereby modulating their activity and function.
Comparison with Similar Compounds
Compared to other similar compounds, 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(dodecyloxy)benzene stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-diethoxybenzene
- 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-dimethoxybenzene
- 1,4-Bis(3-hydroxy-3-methyl-1-butynyl)-2,5-bis(hexyloxy)benzene
These compounds share similar core structures but differ in the nature of their substituents, which can significantly impact their chemical reactivity and applications.
Properties
IUPAC Name |
4-[2,5-didodecoxy-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O4/c1-7-9-11-13-15-17-19-21-23-25-31-43-37-33-36(28-30-40(5,6)42)38(34-35(37)27-29-39(3,4)41)44-32-26-24-22-20-18-16-14-12-10-8-2/h33-34,41-42H,7-26,31-32H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOFDRBXUXKCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC(C)(C)O)OCCCCCCCCCCCC)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442620 |
Source


|
| Record name | 4,4'-[2,5-Bis(dodecyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
277316-22-0 |
Source


|
| Record name | 4,4'-[2,5-Bis(dodecyloxy)-1,4-phenylene]bis(2-methylbut-3-yn-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














